3'-tert-Butyl-3-methylbutyrophenone
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Overview
Description
3’-tert-Butyl-3-methylbutyrophenone is an organic compound characterized by the presence of a tert-butyl group and a phenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-3-methylbutyrophenone typically involves the alkylation of a phenone precursor with tert-butyl and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the phenone ring .
Industrial Production Methods
In industrial settings, the production of 3’-tert-Butyl-3-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. These methods leverage advanced reactor designs to maintain optimal reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3’-tert-Butyl-3-methylbutyrophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3’-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3’-tert-Butyl-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Similar in structure but with a hydroxyl group.
3-tert-Butyl-4-methylphenol: Similar but with a methyl group instead of a phenone structure.
Uniqueness
3’-tert-Butyl-3-methylbutyrophenone is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the phenone ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(3-tert-butylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-14(16)12-7-6-8-13(10-12)15(3,4)5/h6-8,10-11H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRVBMSIZOBNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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